molecular formula C20H20N2OS B2857519 N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide CAS No. 313515-66-1

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide

Cat. No.: B2857519
CAS No.: 313515-66-1
M. Wt: 336.45
InChI Key: ZRTAVZABBZPSPQ-UHFFFAOYSA-N
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide typically involves the reaction of 4-isopropylphenylthiazole with 3-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring in this compound can undergo nucleophilic substitution reactions.

Scientific Research Applications

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide has several scientific research applications:

Properties

IUPAC Name

3-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-13(2)15-7-9-16(10-8-15)18-12-24-20(21-18)22-19(23)17-6-4-5-14(3)11-17/h4-13H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTAVZABBZPSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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